molecular formula C15H11F3N2O2 B6134990 N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide

N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide

Cat. No. B6134990
M. Wt: 308.25 g/mol
InChI Key: PTKHCYKKZORTRN-UHFFFAOYSA-N
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Description

N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

DFB exerts its anticancer effects by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and cancer cells rely on this enzyme to repair DNA damage caused by chemotherapy and radiation therapy. By inhibiting PARP, DFB prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
DFB has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to determine the long-term effects of DFB on normal cells and tissues.

Advantages and Limitations for Lab Experiments

DFB is a relatively easy compound to synthesize, making it readily available for laboratory experiments. However, its low solubility in water can make it challenging to use in certain assays.

Future Directions

DFB has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in clinical trials. Future studies could focus on optimizing the synthesis method for DFB, developing new formulations to improve its solubility, and investigating its potential use in combination with other cancer therapies.

Synthesis Methods

DFB can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzoic acid with thionyl chloride, followed by reaction with 2-aminobenzoyl chloride to obtain 2-(3-fluorobenzamido)-benzoyl chloride. The final step involves reacting this intermediate with 2,6-difluoroaniline to obtain DFB.

Scientific Research Applications

DFB has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DFB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DFB has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

properties

IUPAC Name

N-[2-(2,6-difluoroanilino)-2-oxoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c16-10-4-1-3-9(7-10)15(22)19-8-13(21)20-14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKHCYKKZORTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,6-difluoroanilino)-2-oxoethyl]-3-fluorobenzamide

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